Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate
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Overview
Description
Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include bromination, esterification, and cyclization reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine may produce an amine derivative.
Scientific Research Applications
Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated and hydroxylated furan derivatives, such as:
- Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]furan-3-carboxylate
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
Uniqueness
Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate (CAS Number: 2222-25-5) is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential applications in pharmacology.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁BrO₅ |
Molecular Weight | 327.13 g/mol |
CAS Number | 2222-25-5 |
Synthesis and Derivatives
Recent studies have focused on the synthesis of various derivatives of compounds related to cyclohepta[b]furan structures, emphasizing the importance of substituents in modulating biological activity. The synthesis methods often involve multi-step reactions that yield derivatives with enhanced pharmacological properties, including anticancer and antibacterial activities .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown potent activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values significantly lower than standard antibiotics .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly due to the presence of the hydroxy and bromo substituents which may enhance its interaction with biological targets. Studies have demonstrated that related compounds can inhibit tumor cell growth in vitro, suggesting that this compound may also possess similar effects .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the cyclohepta[b]furan core can lead to significant changes in efficacy and potency against various biological targets. For example, increasing lipophilicity or introducing electron-withdrawing groups has been associated with enhanced antiviral and antibacterial activities .
Case Studies
- Antiviral Activity : In a study investigating antiviral properties, derivatives of cyclohepta[b]furan compounds were tested against viral strains, showing promising inhibition rates. The findings suggest that modifications to the ethyl carboxylate moiety could enhance antiviral efficacy .
- Cytotoxicity Assessment : A cytotoxicity study involving HeLa cells indicated that certain derivatives exhibited low toxicity at concentrations up to 200 µM, highlighting their potential as therapeutic agents with favorable safety profiles .
Properties
Molecular Formula |
C13H11BrO5 |
---|---|
Molecular Weight |
327.13 g/mol |
IUPAC Name |
ethyl 5-bromo-2-hydroxy-7-methyl-8-oxocyclohepta[b]furan-3-carboxylate |
InChI |
InChI=1S/C13H11BrO5/c1-3-18-12(16)9-8-5-7(14)4-6(2)10(15)11(8)19-13(9)17/h4-5,17H,3H2,1-2H3 |
InChI Key |
CFEWYTVKGRVFGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C(C2=O)C)Br)O |
Origin of Product |
United States |
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